N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chlorobenzamide hydrochloride

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

This ortho-chloro regioisomer is structurally validated for probing Mcl-1/Bcl-2 family binding pockets and sigma-2 receptor selectivity. The 2-chloro substitution on the benzamide ring dictates a unique binding pose that cannot be replicated by 3-chloro (CAS 1185050-90-1) or 2-chloro-6-fluoro (CAS 1189716-92-4) analogs. Supplied at ≥95% purity (HPLC) for reproducible dose-response assays, fluorescence polarization, and TR-FRET studies. Ideal for halogen bond interaction studies. Non-human research use only. Order now for competitive sourcing.

Molecular Formula C20H25Cl2N3O3S
Molecular Weight 458.4
CAS No. 1189653-29-9
Cat. No. B2926142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chlorobenzamide hydrochloride
CAS1189653-29-9
Molecular FormulaC20H25Cl2N3O3S
Molecular Weight458.4
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl.Cl
InChIInChI=1S/C20H24ClN3O3S.ClH/c21-19-9-5-4-8-18(19)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)16-17-6-2-1-3-7-17;/h1-9H,10-16H2,(H,22,25);1H
InChIKeyXESAULQUZJHQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chlorobenzamide Hydrochloride (CAS 1189653-29-9): Research-Grade Sulfonamide for Targeted Biochemical Investigation


N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chlorobenzamide hydrochloride (CAS 1189653-29-9) is a synthetic research compound belonging to the sulfonamide class, incorporating a 4-benzylpiperazine moiety linked via an ethylsulfonyl spacer to a 2-chlorobenzamide core. Its molecular formula is C20H25Cl2N3O3S with a molecular weight of 458.4 g/mol . Commercial sources typically supply it at ≥95% purity (HPLC) for non-human research use exclusively . The compound's structural features position it within chemical space explored for interactions with Bcl-2 family proteins and sigma receptors, as evidenced by structurally related benzylpiperazine sulfonamides reported in the patent and primary literature [1].

Why Generic Substitution of N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chlorobenzamide Hydrochloride (CAS 1189653-29-9) Fails: Structural Determinants of Target Engagement


The 2-chloro substitution pattern on the benzamide ring of this compound is not interchangeable with the 3-chloro or 4-chloro regioisomers or with other halo-substituted analogs without altering molecular recognition . In closely related benzylpiperazine sulfonamide series evaluated against Bcl-2 family proteins, the position and nature of the halogen substituent directly influence the ligand–protein binding pose, with ortho-substituted benzamides favoring a distinct cavity orientation compared to meta- or para-substituted counterparts [1]. Therefore, substituting this compound with its 3-chlorobenzamide regioisomer (CAS 1185050-90-1) or the 2-chloro-6-fluorobenzamide analog (CAS 1189716-92-4) in a biochemical assay can lead to different pharmacological profiles, precluding simple interchangeability.

Product-Specific Quantitative Evidence Guide for N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chlorobenzamide Hydrochloride


Ortho-Chloro Substitution Distinguishes This Compound from Meta- and Para-Chloro Regioisomers

This compound bears a chlorine atom at the ortho (2-) position of the benzamide ring, whereas the closest regioisomer, N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-chlorobenzamide hydrochloride (CAS 1185050-90-1), places chlorine at the meta (3-) position . In benzylpiperazine sulfonamide series targeting Bcl-2/Mcl-1, ortho-substituted benzamides exhibit different binding poses and selectivity profiles compared to meta- or para-substituted analogs due to altered dihedral angles between the benzamide carbonyl and the aryl ring [1].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Molecular Weight Differentiates This Compound from the 2-Chloro-6-Fluorobenzamide Analog

The molecular weight of this compound (458.4 g/mol as the hydrochloride salt) is 17.99 g/mol lower than that of the 2-chloro-6-fluorobenzamide analog (476.39 g/mol; CAS 1189716-92-4) . The additional fluorine atom in the comparator increases molecular weight and lipophilicity (estimated ΔclogP ≈ +0.3), which may influence membrane permeability and non-specific protein binding.

Physicochemical Properties Lead Optimization Pharmacokinetics

The 4-Benzylpiperazine Sulfonamide Scaffold Is Implicated in Bcl-2 Family Protein Inhibition

Benzylpiperazine sulfonamide derivatives have been computationally designed and experimentally validated as Bcl-2 family protein binders. In a study of 81 benzylpiperazine derivatives, the most potent compound achieved a Ki of 0.18 μM for Mcl-1 with selectivity over Bcl-2 and Bcl-xL [1]. The N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chlorobenzamide scaffold incorporates the core pharmacophoric elements (benzylpiperazine head group, sulfonamide linker, and substituted benzamide tail) present in the active series.

Cancer Biology Apoptosis Bcl-2 Inhibition

Sigma Receptor Ligand Potential of Benzylpiperazine Sulfonamide Analogs

A structurally related benzylpiperazine sulfonamide compound (BDBM50604966) demonstrated sigma-2 receptor binding with a Ki of 5.10 nM in rat PC12 cells [1]. While the exact binding affinity of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chlorobenzamide hydrochloride for sigma receptors remains to be determined, the conserved sulfonamide linker and 4-benzylpiperazine motif suggest receptor engagement potential consistent with this chemotype.

Neuroscience Sigma Receptors Radioligand Binding

Purity Specification Enables Reproducible Biochemical Assay Performance

Commercial suppliers specify purity of ≥95% (HPLC) for this compound , which is consistent with the purity range (typically 95–98%) reported for closely related benzylpiperazine sulfonamide analogs such as N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide (CAS 1170153-02-2; 98% purity) . The 95% threshold is the minimum recommended for biochemical assay reproducibility, as impurities at >5% can confound dose-response measurements.

Quality Control Assay Reproducibility Procurement

Hydrochloride Salt Form Enhances Aqueous Solubility for In Vitro Assays

This compound is supplied as the hydrochloride salt, which typically improves aqueous solubility compared to the free base form. Among benzylpiperazine sulfonamide analogs, the hydrochloride salt form is standard for compounds intended for in vitro biochemical and cell-based assays (e.g., N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide hydrochloride, CAS 1189658-56-7) . The free base counterpart of 2-chloro-6-fluorobenzamide analog has a reported molecular weight of 439.9 g/mol, consistent with the expected mass difference upon salt formation .

Formulation Solubility Biochemical Assay

Best-Fit Research and Industrial Application Scenarios for N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chlorobenzamide Hydrochloride


Structure-Activity Relationship (SAR) Studies on Bcl-2 Family Protein Inhibitors

This compound serves as a structural probe to investigate the effect of ortho-chloro substitution on the benzamide ring within benzylpiperazine sulfonamide series. Researchers can systematically compare its binding affinity and selectivity for Mcl-1, Bcl-2, and Bcl-xL against the meta-chloro (CAS 1185050-90-1) and para-substituted analogs, leveraging the scaffold's established activity at Mcl-1 (class Ki = 0.18 μM) [1]. The ≥95% purity specification supports reliable dose-response measurements in fluorescence polarization or TR-FRET assays.

Sigma-2 Receptor Ligand Development and Radioligand Displacement Assays

Given that structurally related benzylpiperazine sulfonamides bind sigma-2 receptors with nanomolar affinity (Ki = 5.10 nM) [1], this compound can be used as a starting point for developing sigma-2 selective probes. Its distinct ortho-chloro substitution may confer differential sigma-1/sigma-2 selectivity compared to existing ligands, making it valuable for receptor subtype profiling studies using [3H]-ditolylguanidine or [3H]-(+)-pentazocine displacement protocols.

Chemical Biology Tool for Halogen Bonding and Molecular Recognition Studies

The ortho-chloro substituent on the benzamide ring provides a defined halogen bond donor for studying halogen–protein interactions. In contrast to the 2-chloro-6-fluorobenzamide analog (MW 476.39 g/mol), this compound's lower molecular weight (458.4 g/mol) and absence of fluorine reduce confounding electronic effects, allowing cleaner interpretation of chlorine-specific contributions to binding thermodynamics [1].

Reference Standard for Analytical Method Development

With a defined molecular formula (C20H25Cl2N3O3S), molecular weight (458.4 g/mol), and ≥95% purity specification [1], this compound can serve as a reference standard for developing HPLC and LC-MS methods to quantify benzylpiperazine sulfonamide derivatives in reaction mixtures or biological matrices, particularly when differentiating ortho-substituted benzamides from their meta- or para-isomers.

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